N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
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Description
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H13ClN2O3S and its molecular weight is 384.83. The purity is usually 95%.
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Biological Activity
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chromene core fused with a benzothiazole moiety, which is known to enhance biological interactions due to its unique structural properties.
Structural Characteristics
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Core Structure | Chromene fused with benzothiazole |
Functional Groups | Chlorine and methyl groups enhance reactivity |
IUPAC Name | N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities on cell surfaces, affecting cellular signaling.
- Gene Expression Alteration : The compound influences the expression of genes related to cell growth and apoptosis.
These mechanisms suggest a multifaceted approach to its biological effects, which may include anticancer and anti-inflammatory properties.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities:
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:
- Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).
- Findings : The compound demonstrated moderate to strong cytotoxicity against these cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests its potential in treating inflammatory diseases. It may reduce the production of pro-inflammatory mediators .
Case Studies
- Cytotoxicity Studies : In a study involving various derivatives of benzothiazole compounds, N-[7-chloro] derivatives showed enhanced cytotoxicity compared to their non-chlorinated counterparts. This highlights the importance of halogen substituents in increasing biological activity .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target enzymes such as COX and LOX, providing insights into its mechanism of action at the molecular level .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals that the presence of chlorine and methyl groups significantly enhances the biological activity of benzothiazole derivatives.
Compound | Structure | Cytotoxicity (IC50) | Mechanism |
---|---|---|---|
N-[7-chloro] derivative | Benzothiazole + Chromene | Moderate (varies by cell line) | Enzyme inhibition |
Non-chlorinated derivative | Benzothiazole only | Lower than chlorinated | Less effective |
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-10-7-8-12(20)17-16(10)22(2)19(26-17)21-18(24)15-9-13(23)11-5-3-4-6-14(11)25-15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVIIKVZUGTWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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